5-(chloromethyl)-1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-1,2,3,4-tetrazole
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Description
5-(chloromethyl)-1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-1,2,3,4-tetrazole is a useful research compound. Its molecular formula is C6H8ClF3N4O and its molecular weight is 244.6. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Some substituted N'-[Arylidene]-2-(5-Phenyl-1H-Tetrazol-1-yl) Acetohydrazide derivatives, obtained from reactions involving compounds like 5-phenyl tetrazole, show promising antimicrobial activities. Specific compounds demonstrate effective antibacterial and antifungal properties (Mohite & Bhaskar, 2010).
Alkylation and Isomer Formation
Alkylation of 5-aryl(hetaryl)tetrazoles, such as those derived from 5-substituted tetrazoles, results in the formation of isomeric methoxymethyltetrazoles. This process, facilitated by phase-transfer catalysis, offers insights into regioselective transformations in tetrazole chemistry (Myznikov et al., 2004).
High-Nitrogen Compounds
The development of 5-(trinitromethyl)-2H-tetrazole and its derivatives, which are high-nitrogen energetic materials, highlights their potential in energetic material applications. These compounds exhibit significant impact sensitivity and thermal stability, underlining their potential in various high-energy contexts (Haiges & Christe, 2013).
Novel Tricyclic Compounds
The base-promoted transformation of pyrimidinone derivatives, including those related to tetrazole, can lead to the formation of new tricyclic compounds. Such transformations exemplify the versatility and potential of tetrazole derivatives in synthesizing complex molecular structures (Shutalev et al., 2008).
Synthesis of Novel Derivatives
Novel 1-phenyl-1H-tetrazole-5-thiol derivatives have been synthesized, showcasing the diverse chemical modifications possible with tetrazole compounds. These derivatives have potential in various applications, including biological activities against bacteria (Mekky & Thamir, 2019).
Alkylation of Oxymethyltriazene Oxide Groups
The alkylation of tetrazole salts containing oxymethyltriazene oxide groups results in the synthesis of novel isomers. This highlights another aspect of the chemical versatility of tetrazole-based compounds (Smirnov & Gordeev, 2020).
Anti-HIV Activity
Some 5-[ß-(10-phenothiazinyl)ethyl]-1-(acyl)-1,2,3,4-Tetrazoles exhibit anti-HIV activity, emphasizing the potential of tetrazole derivatives in therapeutic applications, particularly in antiviral treatments (Aiyalu, 2008).
Properties
IUPAC Name |
5-(chloromethyl)-1-[2-(2,2,2-trifluoroethoxy)ethyl]tetrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClF3N4O/c7-3-5-11-12-13-14(5)1-2-15-4-6(8,9)10/h1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMDSLAXDKVLGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(F)(F)F)N1C(=NN=N1)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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